molecular formula C27H21N3O2S B7712783 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B7712783
M. Wt: 451.5 g/mol
InChI Key: LNKRXWJRHLXYGW-UHFFFAOYSA-N
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Description

5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolopyrimidines and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and proteins involved in cancer cell proliferation, inflammation, and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and inhibit bacterial growth by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

The advantages of using 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in lab experiments include its unique structure, potential therapeutic applications, and ease of synthesis. However, the limitations of this compound include its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. These include:
1. Further investigation of the mechanism of action of this compound to better understand its therapeutic potential.
2. Development of new derivatives of this compound to improve its solubility and reduce its toxicity.
3. In vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
4. Investigation of the potential of this compound as a diagnostic tool for cancer and bacterial infections.
5. Development of new methods for the synthesis of this compound to improve its yield and purity.
In conclusion, 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a promising compound with potential therapeutic applications. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety as a potential therapeutic agent.

Synthesis Methods

The synthesis of 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This synthesis method has been optimized and can be easily scaled up for large-scale production.

Scientific Research Applications

The unique structure of 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide makes it a potential candidate for various therapeutic applications. Several studies have investigated the potential of this compound as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent.

properties

IUPAC Name

N,N-dibenzyl-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O2S/c31-25(29(17-20-10-4-1-5-11-20)18-21-12-6-2-7-13-21)23-16-28-27-30(26(23)32)24(19-33-27)22-14-8-3-9-15-22/h1-16,19H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKRXWJRHLXYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CN=C4N(C3=O)C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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